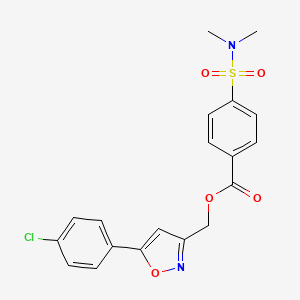
Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate” is a chemical compound . Pyrazoles, such as this compound, are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research describes an unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “this compound” is not available in the search results.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with various compounds to form complex structures. For example, 4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .科学的研究の応用
Synthesis and Cytotoxicity Applications
Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate is involved in the synthesis of novel compounds with potential applications in the field of cytotoxicity against cancer cell lines. For instance, its derivatives were synthesized through solvent and copper ion-induced processes, leading to compounds that showed selective cytotoxicity against tumor cell lines like BEL-7404, HepG2, NCI-H460, T-24, and A549 without harming the normal liver cell line HL-7702. This indicates its potential in designing cancer therapies with minimal side effects on healthy cells (Q. Huang et al., 2017).
Chemical Structure and Coordination Polymers
Another application of this chemical involves its use as a precursor in the synthesis of coordination polymers. Studies have demonstrated its utility in forming chiral and achiral coordination polymers with metals like Zn(II) and Cd(II), which are of interest for their unique structural, thermal, and luminescence properties. These materials could have applications ranging from catalysis to materials science, highlighting the versatility of this compound in contributing to novel material designs (M. Cheng et al., 2017).
Biological and Medicinal Chemistry
Furthermore, this compound serves as a starting material or intermediate in the synthesis of various biologically active molecules. Research focusing on its transformations and derivatizations has led to the discovery of compounds with potential antimicrobial, antifungal, and anticancer activities. For instance, its modifications have resulted in new pyrazole amides with promising nonlinear optical properties and chemical reactivity, suggesting applications in the development of new pharmaceuticals and materials with specific electronic or optical functionalities (Iram Kanwal et al., 2022).
作用機序
The mechanism of action of pyrazoles can vary depending on the specific derivative and its application. For instance, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
特性
IUPAC Name |
methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-4(6(11)12-2)3(7)5(10)8-9/h1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOMKRINIVNIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58365-12-1 |
Source


|
| Record name | methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea](/img/structure/B2606493.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2606494.png)
![5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol](/img/structure/B2606497.png)
![(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2606499.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2606500.png)


![Propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2606506.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)
